molecular formula C23H17BrN2O2 B4078122 1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B4078122
M. Wt: 433.3 g/mol
InChI Key: VGASMRQNILDAJW-UHFFFAOYSA-N
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Description

1’-Benzyl-5’-bromo-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features a unique structure with a bromine atom, a hydroxyl group, and a benzyl group attached to a biindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-benzyl-5’-bromo-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-5’-bromo-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: LiAlH4 in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine in an organic solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1’-Benzyl-5’-bromo-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-benzyl-5’-bromo-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-bromo-1H-indole: Lacks the hydroxyl group and biindole structure.

    5-Bromo-3-hydroxyindole: Lacks the benzyl group and biindole structure.

    3-Hydroxy-1H-indole-2-one: Lacks the bromine atom and benzyl group.

Uniqueness

1’-Benzyl-5’-bromo-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its combination of functional groups and biindole structure, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-(1H-indol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c24-16-10-11-21-18(12-16)23(28,19-13-25-20-9-5-4-8-17(19)20)22(27)26(21)14-15-6-2-1-3-7-15/h1-13,25,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGASMRQNILDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 2
1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 3
1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 4
Reactant of Route 4
1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 5
1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 6
1'-benzyl-5'-bromo-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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